An In-Depth Technical Guide to 2-Chloro-4-iodopyrimidine for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2-Chloro-4-iodopyrimidine for Researchers and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of halogenated heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, pyrimidine scaffolds hold a place of distinction due to their prevalence in a wide array of biologically active compounds. This guide provides a comprehensive technical overview of 2-Chloro-4-iodopyrimidine, a versatile, yet not extensively documented, intermediate. Drawing upon available data and analogous structures, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to effectively utilize this reagent in their synthetic endeavors. We will delve into its core properties, safety considerations, synthetic utility, and characterization, providing a holistic perspective grounded in scientific integrity.
Core Identification and Physicochemical Properties
2-Chloro-4-iodopyrimidine is a di-halogenated pyrimidine with the chemical formula C₄H₂ClIN₂. Its structure is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position and an iodine atom at the 4-position. This substitution pattern imparts differential reactivity to the two halogen atoms, a feature that is highly advantageous in sequential, site-selective cross-coupling reactions.
Identifier:
-
CAS Number: 395082-55-0
A summary of its key physicochemical properties is presented below. It is important to note that some of the available data for 2-Chloro-4-iodopyrimidine is based on computational predictions. For a practical reference, a comparison with the more thoroughly characterized analogous compound, 2-chloro-4-iodopyridine, is also provided.
Table 1: Physicochemical Properties of 2-Chloro-4-iodopyrimidine
| Property | Value | Source |
| Molecular Formula | C₄H₂ClIN₂ | - |
| Molecular Weight | 240.43 g/mol | - |
| Appearance | White to yellow solid (predicted) | - |
| Melting Point | 111.3-112.4 °C | Predicted |
| Boiling Point | 317.8 ± 15.0 °C at 760 mmHg | Predicted |
| Density | 2.187 ± 0.06 g/cm³ | Predicted |
| pKa | -2.88 ± 0.20 | Predicted |
| Storage | 2-8°C, under inert gas (Nitrogen or Argon), protected from light | Commercial Supplier |
Table 2: Physicochemical Properties of the Analogous Compound, 2-Chloro-4-iodopyridine (CAS: 153034-86-7)
| Property | Value | Source |
| Molecular Formula | C₅H₃ClIN | - |
| Molecular Weight | 239.44 g/mol | - |
| Appearance | White to light yellow powder/crystals | Experimental |
| Melting Point | 42-43 °C | Experimental |
| Solubility | Chloroform, Ethyl Acetate | Experimental |
| Storage | Room temperature, keep in a dark, dry, and sealed place | Commercial Supplier |
The significant difference in the predicted melting point of 2-Chloro-4-iodopyrimidine compared to the experimentally determined melting point of its pyridine analog highlights the importance of experimental verification of physical properties.
Safety, Handling, and Storage
While a specific, comprehensive Material Safety Data Sheet (MSDS) for 2-Chloro-4-iodopyrimidine is not widely available, the safety profile of the structurally similar 2-chloro-4-iodopyridine provides a strong basis for recommended handling procedures. Given the presence of reactive halogen atoms and the aromatic nitrogen-containing ring, caution is advised.
Hazard Identification (based on 2-chloro-4-iodopyridine):
-
Pictograms:
-
GHS07 (Exclamation Mark)
-
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
Storage and Stability:
Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. As indicated by suppliers, storage at 2-8°C under an inert atmosphere is recommended for 2-Chloro-4-iodopyrimidine.
Synthesis and Reactivity
Synthesis of Halogenated Pyrimidines
The synthesis of halogenated pyrimidines often involves the functionalization of a pre-existing pyrimidine core. While a specific, high-yield synthesis for 2-Chloro-4-iodopyrimidine is not detailed in readily available literature, general methods for the preparation of such compounds can be inferred. A common strategy involves the conversion of hydroxyl or amino groups to halogens. For instance, 2,4-dihydroxypyrimidine (uracil) can be a starting point, which can be chlorinated using reagents like phosphorus oxychloride (POCl₃) to yield 2,4-dichloropyrimidine. Subsequent selective iodination or a halogen exchange reaction could potentially yield the target molecule.
A plausible synthetic route could involve the Sandmeyer-type reaction on an appropriately substituted aminopyrimidine. Another approach is the halogenation of a pyrimidine ring, where the regioselectivity is governed by the existing substituents.
Reactivity and Synthetic Applications
The primary utility of 2-Chloro-4-iodopyrimidine in organic synthesis stems from the differential reactivity of the C-Cl and C-I bonds. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This makes the iodine atom a better leaving group in nucleophilic aromatic substitution reactions and more susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions.
This differential reactivity is the cornerstone of its application as a versatile building block, allowing for sequential and site-selective functionalization. The iodine at the C4 position can be selectively reacted, leaving the chlorine at the C2 position intact for a subsequent transformation.
Key Reactions:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds. 2-Chloro-4-iodopyrimidine can be selectively coupled with boronic acids or their esters at the C4 position.[1] The reaction typically proceeds under milder conditions for the C-I bond compared to the C-Cl bond.[2]
Caption: Suzuki-Miyaura coupling of 2-Chloro-4-iodopyrimidine.
-
Stille Coupling: Similar to the Suzuki coupling, the Stille reaction utilizes organostannanes as the coupling partners and is also palladium-catalyzed. This provides an alternative method for introducing various organic substituents at the C4 position.
-
Sonogashira Coupling: This reaction enables the formation of carbon-carbon triple bonds by coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst. The high reactivity of the C-I bond makes the C4 position the preferred site for this transformation.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds. While typically more challenging with chloro-heteroarenes, the C-I bond at the C4 position would be more amenable to amination reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution. The relative reactivity of the halogens in SNAr reactions on pyrimidines can be influenced by the reaction conditions and the nature of the nucleophile. Generally, the C-I bond is more reactive towards nucleophilic attack than the C-Cl bond.
The chlorine atom at the C2 position, being more resilient to the conditions used for coupling at the C4 position, can be targeted in a subsequent reaction step, often under more forcing conditions. This allows for the synthesis of di-substituted pyrimidines with different functionalities at the 2 and 4 positions.
Characterization and Spectroscopic Data
While specific, published spectroscopic data for 2-Chloro-4-iodopyrimidine is scarce, commercial suppliers often provide access to NMR, HPLC, and LC-MS data upon request. For illustrative purposes, the expected spectroscopic features can be inferred from its structure and by comparison with its pyridine analogue.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the pyrimidine ring. The chemical shifts and coupling constants would be characteristic of the pyrimidine ring system and influenced by the electron-withdrawing effects of the halogen substituents.
-
¹³C NMR: The carbon NMR spectrum would show four signals corresponding to the four carbon atoms of the pyrimidine ring. The carbons attached to the halogens (C2 and C4) would exhibit chemical shifts significantly influenced by the electronegativity and size of the attached halogen.
For comparison, the reported ¹H NMR data for 2-chloro-4-iodopyridine (in CDCl₃) shows:
-
δ 8.07 (d, J = 5.3 Hz, 1H)
-
δ 7.76 (d, J = 1.1 Hz, 1H)
-
δ 7.59 (dd, J = 5.0, 1.1 Hz, 1H)
Mass Spectrometry (MS):
The mass spectrum would show a molecular ion peak (M⁺) at m/z 240. The isotopic pattern would be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of iodine and/or chlorine atoms, as well as cleavage of the pyrimidine ring.
Infrared (IR) Spectroscopy:
The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the pyrimidine ring, and C-Cl and C-I stretching vibrations in the fingerprint region.
Applications in Drug Discovery and Medicinal Chemistry
Pyrimidine derivatives are a cornerstone of medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antibacterial agents. The pyrimidine scaffold's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a privileged structure in drug design.
2-Chloro-4-iodopyrimidine serves as a key intermediate in the synthesis of such pharmacologically active molecules. Its di-halogenated nature allows for the construction of complex, multi-substituted pyrimidine cores through sequential cross-coupling reactions. This enables the exploration of chemical space around the pyrimidine scaffold to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
For example, the ability to introduce an aryl or heteroaryl group at the C4 position via a Suzuki coupling, followed by amination at the C2 position, is a common strategy in the synthesis of kinase inhibitors, where the pyrimidine core often serves as a hinge-binding motif.
Conclusion
2-Chloro-4-iodopyrimidine is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its key advantage lies in the differential reactivity of its two halogen substituents, which enables selective and sequential functionalization of the pyrimidine core. While detailed experimental data for this specific compound is not as abundant as for some of its analogues, its synthetic potential can be confidently inferred from the well-established chemistry of halogenated pyrimidines and pyridines. By understanding its properties, handling requirements, and reactivity, researchers can effectively leverage 2-Chloro-4-iodopyrimidine to construct novel and complex molecules with potential therapeutic applications. As with any less-characterized reagent, it is imperative for researchers to perform their own analytical characterization and small-scale trial reactions to validate its suitability for their specific synthetic routes.
References
-
Luo, W., & Li, J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(16), 5539–5542. [Link]
-
Wallace, D. J., & Chen, C. (2002). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 43(37), 6987-6990. [Link]


